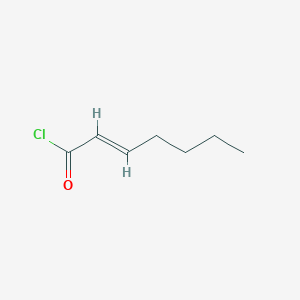
(E)-hept-2-enoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Organochlorine compounds, or organochlorides, are organic compounds containing at least one covalently bonded atom of chlorine . The specific structure and properties of “(E)-hept-2-enoyl chloride” would depend on the exact arrangement and bonding of the chlorine atom within the molecule.
Synthesis Analysis
The synthesis of organochlorine compounds can vary widely depending on the specific compound. Generally, they can be synthesized through various methods such as substitution reactions, addition reactions, or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of organochlorine compounds is determined by the arrangement of the carbon and chlorine atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to analyze the molecular structure .Chemical Reactions Analysis
Organochlorine compounds can undergo various types of chemical reactions, including but not limited to substitution reactions, elimination reactions, and coupling reactions . The specific reactions that “(E)-hept-2-enoyl chloride” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of organochlorine compounds can vary widely. These properties can include melting point, boiling point, density, solubility, and reactivity . The specific properties of “(E)-hept-2-enoyl chloride” would depend on its specific structure.科学的研究の応用
Skeletal Rearrangement Studies (E)-hept-2-enoyl chloride is involved in the skeletal rearrangement of specific acid derivatives under acidic conditions. This transformation leads to the formation of novel structures, contributing to the understanding of chemical reaction mechanisms (Kobayashi et al., 1992).
Free Radical Addition Reactions It plays a role in free radical addition reactions. Chlorocarbonylmethanesulphonyl chloride reacts with hept-1-ene to produce γ-chlorononanoyl chloride, demonstrating the reactivity of (E)-hept-2-enoyl chloride in such processes (Goldwhite et al., 1964).
Oligomeric Bis-acid Chloride Synthesis This compound is also instrumental in the synthesis of oligomeric bis-acid chlorides (OBACs) used as nucleophile scavengers. This application is crucial in various chemical syntheses and purification processes (Moore et al., 2003).
Exploring Conjugative Electronic Effects (E)-hept-2-enoyl chloride helps study conjugative electronic effects in chemical compounds. For example, exploring the electron-donating conjugative effect on transient diradical transition structures in thermal reactions (Leber et al., 2013).
Synthesis of Fungal Metabolites It's used in the synthesis of unique fungal metabolites exhibiting biological activities such as anti-juvenile-hormone and insecticidal properties. This aspect is significant for agricultural and pharmacological research (Cantín et al., 1999).
Drug Action Mechanism Studies While avoiding direct drug use and side effects, (E)-hept-2-enoyl chloride contributes to understanding the mechanisms of drug action, like its role in the study of enoyl reductase (ENR), an enzyme targeted by certain antibacterial drugs (Baldock et al., 1996).
Synthesis of Photoreactive Polymers The compound is integral in synthesizing photoreactive polymers like Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), where it undergoes a photo-Fries rearrangement. This application is critical for developing materials with altered refractive indices and surface properties for optical applications (Griesser et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-hept-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDBNPUNYZYECN-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76875-23-5 |
Source


|
| Record name | 76875-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)
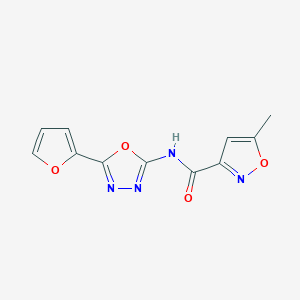
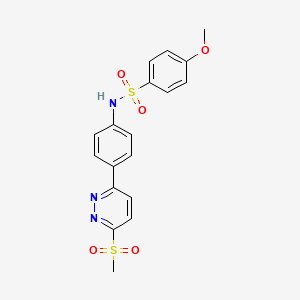
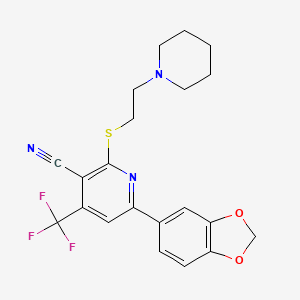

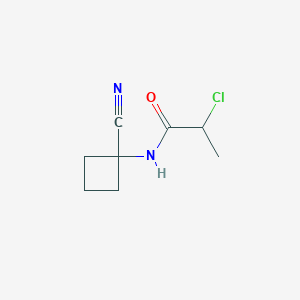
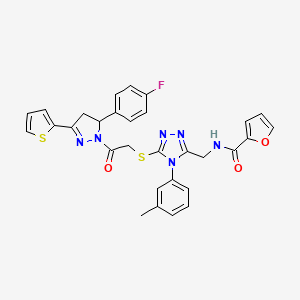
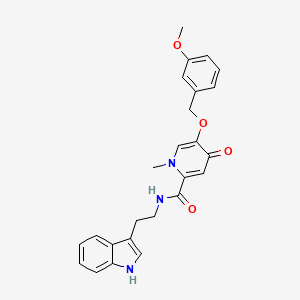
![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)

![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)

